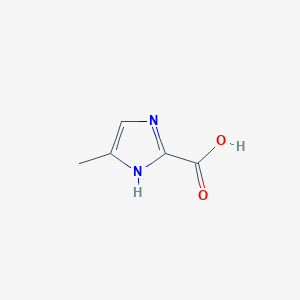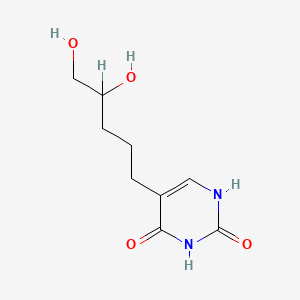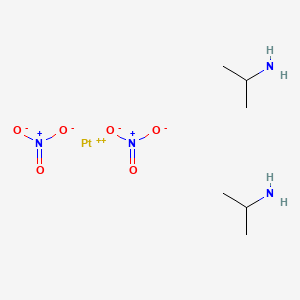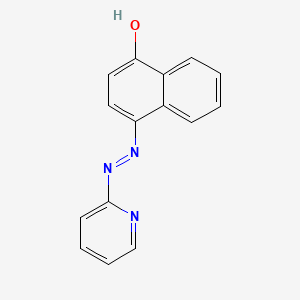![molecular formula C15H28 B1214565 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane CAS No. 20479-00-9](/img/structure/B1214565.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Descripción general
Descripción
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a compound with a unique bicyclic structure, attracting interest for its potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of compounds with structures similar to this compound involves complex reactions and careful selection of reactants. For example, the synthesis of related compounds such as 4,4,10,10-tetramethyl-1,3,7,9-tetraazospiro[5.5]undecane-2,8-dione demonstrates the intricacy involved in synthesizing such bicyclic structures (Netreba & Papayanina, 2014).
Molecular Structure Analysis
These compounds often possess a spiro-annulated structure with symmetry, formed by various ethylene units. This structure is pivotal in determining their chemical and physical properties. For instance, 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane exhibits strong intermolecular interactions due to its unique structure (Zhou et al., 2001).
Chemical Reactions and Properties
The chemical behavior of these compounds is influenced by their unique bicyclic structures. Reactions such as base-promoted rearrangement demonstrate the reactivity of cage-like structures similar to this compound (Marchand & Chou, 1975).
Physical Properties Analysis
The physical properties, like the crystalline structure and lattice parameters, are greatly affected by the molecular arrangement. The study of crystal structures of similar compounds provides insights into their physical characteristics (Netreba & Papayanina, 2014).
Chemical Properties Analysis
The electronic and molecular interactions within these compounds play a crucial role in defining their chemical properties. Studies on compounds like 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane reveal the significance of such interactions in the chemical behavior of bicyclic structures (Zhou et al., 2001).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Transannular Cyclization Reactions : The compound has been utilized in transannular cyclization reactions. One study reported the formation of novel cyclized compounds, including 2,6,10,10-tetramethylbicyclo[7.2.0]undecane derivatives, through the treatment of epoxy compounds with specific reagents, highlighting its role in synthesizing complex molecular structures (Hayano & Shirahama, 1996).
Molecular Actuation : In a fascinating application, the oxidation of a related compound, tetramethoxydibenzobicyclo[4.4.1]undecane, was shown to induce a clam-like electromechanical actuation, transforming into a cofacially pi-stacked conformer. This study illuminates the potential of such compounds in developing molecular machines or actuators (Chebny et al., 2009).
Advanced Material Development
Light-Emitting Chemosensors : In the realm of sensor technology, derivatives of the compound have been explored for developing advanced chemosensors. A study demonstrated the use of boronate microparticles derived from a similar compound, 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane, as white-light emitting sensors for detecting copper ions in aqueous media. This showcases the potential for environmental monitoring and analytical applications (Nishiyabu et al., 2013).
Electron Transfer and Conformational Analysis : Research on compounds structurally related to this compound has provided insights into electron-transfer-induced conformational changes. The study of tetramethoxydibenzobicyclo[4.4.1]undecane, for instance, revealed significant conformational transformations upon oxidation, contributing to our understanding of molecular dynamics and interactions (Shukla et al., 2010).
Catalysis and Enzyme Mimicry
- Potential Enzyme Mimics : A study synthesized a compound as a potential bifunctional mimic of transaminases, indicating the role of such molecules in mimicking biological enzyme activity. This application highlights the potential for designing biomimetic catalysts in chemical synthesis (Wu & Ahlberg, 1992).
Direcciones Futuras
The future directions for 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane could involve further exploration of its synthesis and potential applications. The semipinacol rearrangement of a bicyclo[7.2.0]undecane framework into a bicyclo[6.3.0]undecane skeleton is a significant process that could be further studied .
Propiedades
IUPAC Name |
(1R,9R)-2,6,10,10-tetramethylbicyclo[7.2.0]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3/t11?,12?,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKOPDZOGHVLY-NWINJMCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2CC(C2CC1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC([C@H]2CC([C@@H]2CC1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)
![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)
![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)
![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)






